![molecular formula C17H16N2 B2554185 1-allyl-2-(p-tolyl)-1H-benzo[d]imidazole CAS No. 714261-03-7](/img/structure/B2554185.png)

1-allyl-2-(p-tolyl)-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

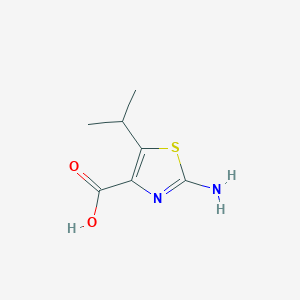

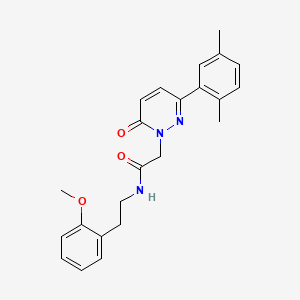

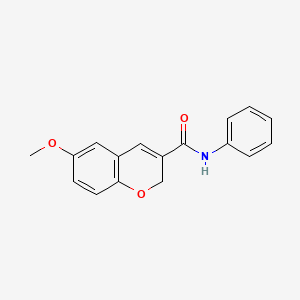

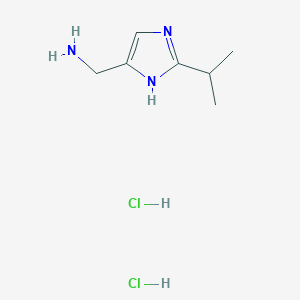

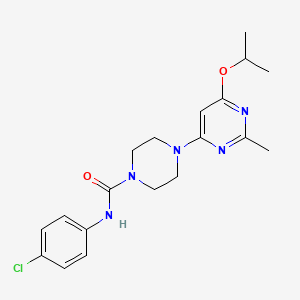

1-Allyl-2-(p-tolyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of organic compounds known as benzimidazoles. These compounds contain a benzene ring fused to an imidazole ring and are known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related benzimidazole derivatives involves the reaction of diamines with aldehydes and diazonium salts. For instance, a derivative, 1-[2-(p-Tolyl)-1-diazenyl]-3-({3-[2-(p-tolyl)-1-diazenyl]perhydrobenzo[d]imidazol-1-yl}methyl)perhydrobenzo[d]imidazole, was synthesized using 1,2-diaminocyclohexane, formaldehyde, and p-toluene diazonium chloride in an aqueous solution . This method could potentially be adapted for the synthesis of this compound by using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex, as seen in the X-ray crystallography analysis of a related compound. The crystal structure helps in establishing the connectivity and the relative orientation of the heterocyclic rings. For example, the V-shape conformation of the molecule and the significant conjugation within the triazene moieties are notable features in the analyzed compound . These structural details are crucial for understanding the chemical behavior and potential interactions of this compound.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including cyclization and further transformations with reactive substituents. The study of this compound derivatives could reveal interesting reactivity patterns, such as the formation of imidazo[1,2-a]benzimidazole derivatives through cyclization of quaternary salts . These reactions are important for the diversification of the benzimidazole core and the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The crystallographic data, such as lattice constants and bond lengths, provide insights into the density and stability of the compounds . The reactivity of the benzimidazole derivatives, as seen in their ability to form various cyclic structures and engage in transformations, is also a key aspect of their chemical properties . Understanding these properties is essential for the application of this compound in different fields, including pharmaceuticals and materials science.

Scientific Research Applications

Corrosion Inhibition

1-allyl-2-(p-tolyl)-1H-benzo[d]imidazole derivatives have been studied for their effectiveness as corrosion inhibitors. In one study, benzimidazole derivatives, including those similar in structure to this compound, were investigated for their corrosion inhibition performance on mild steel in an acidic solution. These compounds were found to retard corrosion reactions through a mixed inhibition mechanism, and their adsorption on the metal surface was described by the Langmuir isotherm model. Additionally, SEM/EDX analysis confirmed the formation of a protective barrier film on the metal surface, supporting the compounds' effectiveness as corrosion inhibitors (Ech-chihbi et al., 2020).

Catalytic Applications

Benzimidazole derivatives, including this compound, have been explored for their catalytic properties. Research has demonstrated the use of imidazole-based ruthenium(IV) complexes as highly efficient bifunctional catalysts for the redox isomerization of allylic alcohols into carbonyl compounds in aqueous media. These catalysts showed remarkable efficiency and could be recycled while remaining active across multiple cycles. The study highlights the potential of such compounds in facilitating environmentally friendly and efficient chemical transformations (J. Díez et al., 2012).

Synthesis of Heterocyclic Compounds

Another application involves the synthesis of heterocyclic compounds. Benzimidazole derivatives, similar to this compound, have been employed in the synthesis of allylic N,N-acetals, which are key intermediates in producing biologically active heterocycles and natural products. The research outlines a facile protocol for synthesizing these compounds through hydroamination of allenamides by imidazole heterocycles, showcasing the versatility of benzimidazole derivatives in organic synthesis (Yan Li et al., 2018).

Material Science

In material science, poly(N-allyl-tetrasubstituted imidazole) containing derivatives of this compound have been synthesized. These materials, featuring furan rings and a benzene ring, exhibit promising properties for applications as heat-resistant and luminescent materials. Their thermal stability and luminescence properties suggest potential uses in advanced material applications, highlighting the broad applicability of benzimidazole derivatives in creating functional materials (Haijian Chang et al., 2019).

Mechanism of Action

Mode of Action

It is known that benzimidazole derivatives can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Benzimidazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

Benzimidazole derivatives have been associated with a variety of biological activities, suggesting a range of potential effects .

properties

IUPAC Name |

2-(4-methylphenyl)-1-prop-2-enylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2/c1-3-12-19-16-7-5-4-6-15(16)18-17(19)14-10-8-13(2)9-11-14/h3-11H,1,12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBNTAMQUSYEBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B2554107.png)

![4-(N,N-diethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2554111.png)

![2-(2,5-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2554113.png)

![N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2554124.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2554125.png)